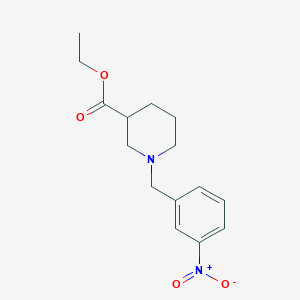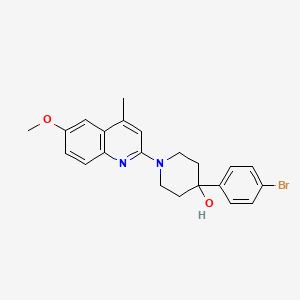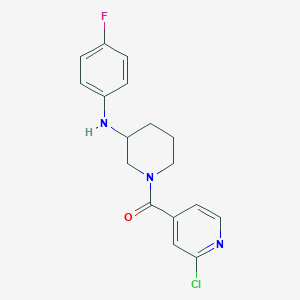![molecular formula C22H21BrN2O4S B4882905 methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate CAS No. 5876-81-3](/img/structure/B4882905.png)
methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate is a chemical compound that has gained significant attention in the scientific research community. It is commonly used in medicinal chemistry and drug discovery due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
Methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under various conditions, making it suitable for long-term storage. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective analogs of methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate for use in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
Methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis starts with the reaction of 5-bromo-2-nitrobenzenesulfonamide and benzyl bromide to form N-benzyl-5-bromo-2-nitrobenzenesulfonamide. The resulting compound is then reacted with glycine methyl ester to form methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate.
Wissenschaftliche Forschungsanwendungen
Methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It is also being investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 2-[[[2-(benzenesulfonamido)-5-bromophenyl]-phenylmethyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-29-21(26)15-24-22(16-8-4-2-5-9-16)19-14-17(23)12-13-20(19)25-30(27,28)18-10-6-3-7-11-18/h2-14,22,24-25H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSAOWGWFVQKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386862 |
Source


|
| Record name | SMR000171834 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Benzenesulfonylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid methyl ester | |
CAS RN |
5876-81-3 |
Source


|
| Record name | SMR000171834 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid](/img/structure/B4882824.png)
![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)


![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)

![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)
![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4882889.png)
![N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4882901.png)
![[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)](/img/structure/B4882912.png)
![6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one](/img/structure/B4882915.png)